Product packaging for 5,9-Dimethyl-8-decen-3-ol(Cat. No.:CAS No. 19550-54-0)

5,9-Dimethyl-8-decen-3-ol

Cat. No.: B106629
CAS No.: 19550-54-0
M. Wt: 184.32 g/mol
InChI Key: YBQNRPVINYKRGQ-UHFFFAOYSA-N
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Description

5,9-Dimethyl-8-decen-3-ol is a branched-chain alkenol with the molecular formula C12H24O. nih.gov Its structure features a ten-carbon chain with a hydroxyl group at the third position, methyl branches at the fifth and ninth positions, and a double bond between the eighth and ninth carbons. This combination of functional groups—an alcohol, a double bond, and methyl branching—places it within a chemically significant group of molecules that are of great interest to researchers in natural product chemistry and chemical ecology.

Chemical Properties of this compound
PropertyValueSource
Molecular FormulaC12H24O nih.govnist.gov
Molecular Weight184.32 g/mol nih.gov
CAS Number19550-54-0 nih.govnist.gov
IUPAC Name5,9-dimethyldec-8-en-3-ol nih.gov
Boiling Point (at 760mmHg)249.3°C
Flash Point113.1°C

Branched-chain alkenols are a diverse group of organic compounds characterized by a hydrocarbon chain containing at least one double bond, a hydroxyl group, and one or more alkyl branches. In the realm of organic chemistry, these molecules are valuable as synthetic intermediates due to the reactivity of their functional groups. The double bond can undergo various addition reactions, while the hydroxyl group can be oxidized or converted into other functional groups, making them versatile building blocks for more complex molecules.

In the context of natural product discovery, branched-chain alkenols are frequently identified as components of essential oils in plants and, significantly, as semiochemicals in insects. These compounds play a crucial role in chemical communication, acting as pheromones that mediate behaviors such as mating, aggregation, and trail-following. The specific arrangement of the double bond, the position and configuration of the hydroxyl group, and the location of the methyl branches are all critical for their biological activity, creating a high degree of specificity in their signaling function.

Dimethylated decenols, a subgroup of branched-chain alkenols to which this compound belongs, are of particular interest in contemporary chemical research. The presence of two methyl groups on a decenol backbone can significantly influence the molecule's physical properties, such as its volatility and solubility, which are important for its function as a semiochemical.

The primary significance of these compounds lies in their potential role as insect pheromones. Research in chemical ecology often involves the isolation and identification of such molecules from insect extracts, followed by synthesis and field trials to confirm their biological activity. A notable example of a structurally related compound is 5,9-dimethylheptadecane (B1145886), which has been identified as a sex pheromone of the moth Leucoptera scitella. researchgate.net This discovery underscores the importance of the dimethylated structural motif in insect communication and provides a strong impetus for investigating other dimethylated compounds, including decenols like this compound, for similar biological roles.

While specific research focusing exclusively on this compound is not extensively documented in publicly available literature, the study of structurally similar compounds suggests several potential research trajectories.

A primary area of investigation would be the isolation and identification from natural sources . Given the prevalence of branched-chain alkenols as insect pheromones, a logical research direction would be to screen insect species, particularly moths or beetles, for the presence of this compound in their glandular secretions or cuticular extracts. This would involve techniques such as gas chromatography-mass spectrometry (GC-MS) for the separation and identification of volatile compounds. nist.gov

Another significant research trajectory is the chemical synthesis of this compound. The development of an efficient and stereoselective synthesis would be crucial for obtaining pure samples of the different possible stereoisomers of the molecule. This would allow for detailed studies of its chemical and physical properties and is a prerequisite for investigating its biological activity. Potential synthetic precursors could include citronellal.

Finally, should the compound be identified as a natural product with a specific biological function, a major research effort would be directed towards biological activity studies . This would involve laboratory bioassays and field experiments to determine its role as a pheromone or other semiochemical. Such studies would be essential for understanding its ecological significance and for exploring its potential applications in areas such as pest management through mating disruption or trapping.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H24O B106629 5,9-Dimethyl-8-decen-3-ol CAS No. 19550-54-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,9-dimethyldec-8-en-3-ol
Source PubChem
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InChI

InChI=1S/C12H24O/c1-5-12(13)9-11(4)8-6-7-10(2)3/h7,11-13H,5-6,8-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBQNRPVINYKRGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC(C)CCC=C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10885087
Record name 5,9-Dimethyl-8-decen-3-ol
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Molecular Weight

184.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

19550-54-0
Record name 5,9-Dimethyl-8-decen-3-ol
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Record name 8-Decen-3-ol, 5,9-dimethyl-
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Record name 8-Decen-3-ol, 5,9-dimethyl-
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Record name 5,9-Dimethyl-8-decen-3-ol
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Record name 5,9-dimethyl-8-decen-3-ol
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Nomenclature and Stereochemical Aspects of 5,9 Dimethyl 8 Decen 3 Ol

Systematic IUPAC Nomenclature and Common Synonyms

The officially recognized name for this compound under the International Union of Pure and Applied Chemistry (IUPAC) system is 5,9-dimethyldec-8-en-3-ol . nih.gov This systematic name precisely describes the molecule's structure: a ten-carbon chain (decan-) with a double bond between the eighth and ninth carbons (-8-en-), a hydroxyl group (-ol) at the third carbon, and methyl groups (dimethyl-) attached to the fifth and ninth carbons.

Beyond its systematic name, the compound is also known by several synonyms. These alternative names, often found in chemical databases and commercial listings, include:

8-Decen-3-ol, 5,9-dimethyl- nih.govnist.gov

5,9-Dimethyl-8-decen-3-ol nih.govnist.gov

Additionally, it is identified by its Chemical Abstracts Service (CAS) Registry Number, 19550-54-0 , which is a unique identifier for this specific chemical substance. nih.govnist.gov

Identifier Type Value
IUPAC Name5,9-dimethyldec-8-en-3-ol
Synonym8-Decen-3-ol, 5,9-dimethyl-
SynonymThis compound
CAS Registry Number19550-54-0
Molecular FormulaC₁₂H₂₄O
Molecular Weight184.32 g/mol

Structural Isomerism within the Dimethylated Decenol Framework

Structural isomers are molecules that share the same molecular formula but have different structural arrangements of atoms. In the case of dimethylated decenols, numerous structural isomers exist beyond this compound. These isomers can differ in the position of the methyl groups, the location of the double bond, and the position of the hydroxyl group along the decene backbone.

For instance, the parent structure, decane, has 75 isomers. quora.com When considering a decenol (C₁₀H₂₀O), the possibilities for isomerism expand significantly. The placement of the two methyl groups and the hydroxyl and alkene functional groups on the ten-carbon chain leads to a vast number of structural isomers. Examples of other dimethylated decenol isomers could include variations in the numbering of the methyl and hydroxyl group attachments, such as 2,8-dimethyl-7-decen-1-ol or 3,7-dimethyl-5-decen-2-ol, each with distinct chemical and physical properties.

The broader category of C₁₂H₂₄O also includes cyclic structures and ethers, further increasing the total count of possible isomers.

Stereochemical Considerations and Chiral Centers in this compound

Stereochemistry is a critical aspect of the identity of this compound, as the molecule contains chiral centers, giving rise to different stereoisomers. A chiral center is a carbon atom attached to four different groups.

In this compound, the carbon atoms at positions 3 and 5 are chiral centers:

C3: This carbon is bonded to a hydroxyl group, a hydrogen atom, an ethyl group (C1-C2), and a larger alkyl chain (C4-C10).

C5: This carbon is bonded to a methyl group, a hydrogen atom, and two different segments of the main carbon chain.

The presence of these two chiral centers means that the molecule can exist in multiple stereoisomeric forms.

Enantiomeric and Diastereomeric Forms

With two chiral centers, this compound can exist as a maximum of 2² = 4 stereoisomers. These stereoisomers are related to each other as either enantiomers or diastereomers.

Enantiomers are non-superimposable mirror images of each other. For this compound, the (3R, 5R) and (3S, 5S) isomers are an enantiomeric pair. Similarly, the (3R, 5S) and (3S, 5R) isomers constitute another pair of enantiomers.

Diastereomers are stereoisomers that are not mirror images of each other. For example, the (3R, 5R) isomer is a diastereomer of the (3R, 5S) and (3S, 5R) isomers.

The specific spatial arrangement, or absolute configuration, at each chiral center is designated by 'R' (from the Latin rectus, for right) or 'S' (from the Latin sinister, for left) based on the Cahn-Ingold-Prelog priority rules.

Stereoisomer Relationship to (3R, 5R)
(3S, 5S)Enantiomer
(3R, 5S)Diastereomer
(3S, 5R)Diastereomer

Methodologies for Absolute Configuration Assignment

Determining the absolute configuration of each stereoisomer is a crucial step in fully characterizing the molecule. Several analytical techniques are employed for this purpose:

X-ray Crystallography: This is often considered the most definitive method for determining absolute configuration. It involves analyzing the diffraction pattern of X-rays passing through a single crystal of a pure enantiomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, such as the use of chiral shift reagents or the formation of diastereomeric derivatives (e.g., Mosher's esters), can be used to elucidate the stereochemistry of the molecule.

Chiral Chromatography: This method separates enantiomers, and by comparing the retention times with those of known standards, the absolute configuration can sometimes be inferred.

Optical Rotation: While this technique can distinguish between enantiomers (one will rotate plane-polarized light to the right, dextrorotatory (+), and the other to the left, levorotatory (-)), it does not directly provide the R/S designation without comparison to a known standard or complex theoretical calculations.

The specific stereochemistry of a given sample of this compound will significantly influence its biological activity and physical properties.

Natural Occurrence and Isolation Methodologies of 5,9 Dimethyl 8 Decen 3 Ol

Extraction and Purification Techniques from Complex Natural Matrices

The isolation of specific terpenoid compounds like terpene alcohols from complex natural sources such as plant tissues involves a multi-step process that typically begins with extraction, followed by purification and separation.

Solvent Extraction Methodologies (e.g., Soxhlet Extraction)

Solvent extraction is a fundamental step in isolating compounds from plant materials. The choice of solvent is critical and is based on the polarity of the target compound.

Soxhlet Extraction: This continuous extraction method is frequently employed for obtaining compounds from solid plant material. For the extraction of moderately polar compounds from plants like Urochloa distachya, methanol (B129727) is often used in a Soxhlet apparatus. ijpsr.com The process involves the repeated washing of the solid material with the solvent, which allows for a thorough extraction. Supercritical fluid extraction (SFE) with CO2 is a more modern alternative that is faster and uses less solvent. nih.gov

Maceration: This involves soaking the plant material in a solvent for a period, which can be done at room temperature (cold maceration) or with heating (hot maceration).

Liquid-Liquid Extraction: For separating compounds based on their differential solubility in two immiscible liquids, liquid-liquid extraction is used. For non-volatile terpenes, a nonpolar organic solvent such as hexane (B92381) can be effective. nih.gov

Chromatographic Separation for Compound Isolation (e.g., Column Chromatography, Thin Layer Chromatography)

Chromatography is an essential technique for separating and purifying individual compounds from a crude extract. nih.gov

Column Chromatography: This is a widely used preparative technique to separate compounds from a mixture. ijariit.com The crude extract is loaded onto a column packed with a stationary phase, such as silica (B1680970) gel or alumina. researchgate.net A solvent or a mixture of solvents (the mobile phase) is then passed through the column. Compounds separate based on their differing affinities for the stationary and mobile phases. For terpenoids, a gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often effective. researchgate.netresearchgate.net

Thin Layer Chromatography (TLC): TLC is a simple and rapid analytical technique used to monitor the progress of a column chromatography separation and to determine the purity of the collected fractions. researchgate.net A small amount of the sample is spotted onto a plate coated with a thin layer of adsorbent (like silica gel). The plate is then placed in a developing chamber with a suitable solvent system. The separation is visualized, often using UV light or by spraying with a reagent that reacts with the separated compounds to produce colored spots. researchgate.net

Synthetic Methodologies and Chemical Transformations of 5,9 Dimethyl 8 Decen 3 Ol

De Novo Chemical Synthesis Approaches for Branched-Chain Alkenols

The construction of the C12 carbon skeleton of 5,9-Dimethyl-8-decen-3-ol, which features two methyl branches and a terminal double bond, can be achieved through various established organic reactions. These methods focus on creating the necessary carbon-carbon bonds and introducing the required functional groups in a controlled manner.

The synthesis of long-chain branched alkanes and related functionalized molecules often involves iterative coupling strategies. One such method is the alkylation of 1,3-dithiane (B146892) with a suitable α,ω-dibromoalkane, followed by bisalkylation with a 1-bromoalkane and subsequent desulfurization. fao.org This general approach allows for the construction of complex carbon skeletons by strategically introducing alkyl branches at desired positions. For a target like this compound, this pathway could be adapted by using precursors that already contain the necessary oxygen functionality or by introducing it after the carbon skeleton is assembled.

Sigmatropic rearrangements, particularly the Claisen rearrangement, are powerful tools for carbon-carbon bond formation and can be integral to the synthesis of complex alcohols. byjus.com The Johnson-Claisen rearrangement, for instance, reacts an allylic alcohol with a trialkyl orthoacetate under mildly acidic conditions to form a γ,δ-unsaturated ester. name-reaction.com This product can then be further manipulated, for example, through reduction of the ester to an alcohol, to achieve a target structure.

Another relevant variant is the Eschenmoser-Claisen rearrangement, which transforms an allylic alcohol into a γ,δ-unsaturated amide. libretexts.org These rearrangements are valued for their high stereoselectivity in forming new double bonds and chiral centers, which is crucial for complex targets. uchicago.edu While not a direct synthesis of the final alcohol, these rearrangements provide key intermediates that are readily converted to the desired product. libretexts.orgwikipedia.org

Table 1: Prominent Claisen Rearrangement Variants in Synthesis

Rearrangement Name Reactants Product Key Features
Johnson-Claisen Allylic alcohol, Trialkyl orthoacetate γ,δ-Unsaturated ester Often uses weak acid catalysis; can require high temperatures. name-reaction.comwikipedia.org
Eschenmoser-Claisen Allylic alcohol, N,N-dimethylacetamide dimethyl acetal γ,δ-Unsaturated amide Proceeds through a ketene (B1206846) N,O-acetal intermediate. libretexts.orgwikipedia.org

| Bellus-Claisen | Allylic ethers/amines, Ketenes | γ,δ-Unsaturated esters/amides | Highly effective with electrophilic halogen-substituted ketenes. libretexts.orgwikipedia.org |

Grignard reactions are fundamental in organic synthesis for forming carbon-carbon bonds. organic-chemistry.org They involve the addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbonyl group of an aldehyde or ketone. masterorganicchemistry.com The reaction of a Grignard reagent with an aldehyde yields a secondary alcohol, while reaction with a ketone produces a tertiary alcohol. adichemistry.comyoutube.com

For the synthesis of this compound, a secondary alcohol, a plausible retrosynthetic disconnection is between C3 and C4. This would involve the reaction of an ethyl magnesium bromide Grignard reagent with the aldehyde, (R/S)-2,6-dimethyl-5-heptenal. Alternatively, a disconnection between C2 and C3 suggests the addition of a Grignard reagent derived from 1-bromo-2,6-dimethyl-5-heptene to acetaldehyde. The versatility of Grignard reagents allows them to react with various electrophiles, including esters and carbon dioxide, making them a cornerstone in the synthesis of complex alcohols. masterorganicchemistry.com

Stereoselective and Enantioselective Synthesis of this compound and Related Analogs

The presence of chiral centers at C3 and C5 in this compound means that multiple stereoisomers exist. Achieving a specific stereoisomer requires methods that can control the three-dimensional arrangement of atoms during synthesis. This is the domain of stereoselective and enantioselective synthesis.

Chiral pool synthesis is an efficient strategy that utilizes naturally occurring, enantiomerically pure compounds as starting materials. researchgate.net Terpenes, in particular, are a rich source of chiral building blocks for the synthesis of complex natural products. acs.orgnih.gov Compounds like citronellal, which possess a chiral methyl-branched structure similar to the C4-C10 fragment of the target molecule, are excellent starting points. univie.ac.atacs.org

For example, (+)-citronellal has been used as a chiral precursor in the synthesis of various complex molecules. acs.org A synthetic route could involve the modification of citronellal's functional groups and chain extension to build the full carbon skeleton of this compound, preserving the inherent stereochemistry of the starting material. This approach leverages the chirality provided by nature to access specific enantiopure products. univie.ac.at

Asymmetric catalysis offers a powerful alternative to chiral pool synthesis, creating chiral molecules from prochiral substrates using a small amount of a chiral catalyst. ru.nl This approach is highly versatile for producing chiral alcohols. acs.org A common strategy is the enantioselective reduction of a prochiral ketone. For the synthesis of this compound, its corresponding ketone precursor, 5,9-dimethyl-8-decen-3-one, could be reduced using a chiral catalyst to selectively form one of the two possible alcohol enantiomers.

Catalytic transfer hydrogenation is one such method, where a hydrogen atom is transferred from a source like isopropanol (B130326) to the ketone, guided by a chiral metal catalyst, such as those based on rhodium or ruthenium. acs.org Another powerful method is the catalytic enantioselective addition of organozinc reagents to aldehydes, which can be catalyzed by chiral amino alcohols or phosphoric acids to generate chiral secondary and tertiary alcohols with high enantiomeric excess. acs.orgnih.govnih.gov

Table 2: Mentioned Chemical Compounds

Compound Name Formula CAS Number
This compound C₁₂H₂₄O 19550-54-0 nist.gov
1,3-Dithiane C₄H₈S₂ 505-23-7
Citronellal C₁₀H₁₈O 106-23-0 (racemic)
Ethyl magnesium bromide C₂H₅BrMg 925-90-6
Acetaldehyde C₂H₄O 75-07-0

Stereospecific Functional Group Transformations (e.g., Secondary Tosylate Inversion)

The stereochemistry of a molecule is crucial for its biological activity and chemical properties. For secondary alcohols such as this compound, controlling the stereochemistry at the carbinol carbon is of significant interest in synthesis. A powerful method for achieving stereochemical inversion involves the conversion of the alcohol into a sulfonate ester, such as a tosylate or mesylate, followed by a nucleophilic substitution (SN2) reaction.

The hydroxyl group of an alcohol is a poor leaving group. To facilitate nucleophilic substitution, it must first be converted into a better leaving group. This is commonly achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270). youtube.comyoutube.com A key feature of this tosylation reaction is that it proceeds with retention of configuration at the stereocenter. youtube.comlibretexts.orgyoutube.com The reaction does not break the C-O bond of the alcohol; instead, the O-H bond attacks the sulfur atom of the tosyl chloride. youtube.com

Once the alcohol is converted to its corresponding tosylate, the tosylate group (⁻OTs) becomes an excellent leaving group due to the resonance stabilization of the resulting tosylate anion. libretexts.org This allows for a subsequent SN2 reaction with a wide range of nucleophiles. The SN2 mechanism involves a backside attack by the nucleophile on the carbon atom bearing the leaving group, resulting in a complete inversion of stereochemistry at that center. youtube.comlibretexts.org

This two-step sequence provides a reliable method for the stereospecific inversion of a secondary alcohol. For instance, if (R)-5,9-dimethyl-8-decen-3-ol is used as the starting material, the resulting product after tosylation and SN2 substitution with a nucleophile (e.g., bromide) would be the (S)-enantiomer.

Table 1: Representative SN2 Reactions of a Secondary Tosylate

Nucleophile (Nu⁻)Reagent ExampleProduct Functional GroupStereochemistry
Halide (Br⁻)Sodium bromide (NaBr)Alkyl BromideInversion
Cyanide (CN⁻)Sodium cyanide (NaCN)NitrileInversion
Azide (B81097) (N₃⁻)Sodium azide (NaN₃)Alkyl AzideInversion
Hydroxide (B78521) (OH⁻)Sodium hydroxide (NaOH)AlcoholInversion
Alkoxide (RO⁻)Sodium methoxide (B1231860) (NaOCH₃)EtherInversion

Biocatalytic Approaches to the Synthesis of Branched Alcohols

Biocatalysis has emerged as a powerful tool in organic synthesis, offering high selectivity and mild reaction conditions. Enzymes such as alcohol dehydrogenases (ADHs) and lipases are particularly useful for the synthesis of chiral alcohols and their derivatives. google.comresearchgate.net

For the synthesis of specific enantiomers of branched alcohols like this compound, ADHs are highly effective. These enzymes catalyze the reversible oxidation of alcohols to ketones or the reduction of ketones to alcohols using nicotinamide (B372718) cofactors (e.g., NAD⁺/NADH or NADP⁺/NADPH). researchgate.net By selecting an appropriate ADH, either (R)- or (S)-selective, it is possible to reduce a prochiral ketone precursor to yield the desired enantiomer of the alcohol with high enantiomeric excess. nih.gov Furthermore, biocatalytic deracemization can be achieved by combining an enantioselective oxidase with a non-selective reductase, or vice versa, to convert a racemic mixture of the alcohol into a single enantiomer. nih.gov

Whole-cell biocatalysis is an efficient approach that utilizes microorganisms expressing the desired enzymes. This method can be advantageous as it provides the necessary cofactors and can handle multi-step cascade reactions. For example, a whole-cell system has been developed for the selective oxidation of α,β-unsaturated alcohols to the corresponding aldehydes, a transformation that can be challenging to achieve with high selectivity using traditional chemical methods. nih.gov Such systems often incorporate cofactor regeneration mechanisms to improve efficiency and reduce costs. nih.gov

Table 2: Examples of Biocatalytic Transformations for Alcohols

Enzyme ClassTransformationSubstrate TypeProduct Type
Alcohol Dehydrogenase (ADH)Asymmetric reductionKetoneChiral Alcohol
Alcohol Dehydrogenase (ADH)Kinetic resolutionRacemic AlcoholEnantioenriched Alcohol & Ketone
LipaseTransesterificationRacemic Alcohol & Acyl DonorEnantioenriched Ester & Alcohol
PeroxygenaseOxidationRacemic AlcoholKetone

Derivatization and Functional Group Interconversions of this compound

The functional groups within this compound—the secondary alcohol and the alkene—allow for a wide array of derivatizations and interconversions. These transformations are fundamental for creating analogs for various applications or for use as intermediates in more complex syntheses.

The secondary hydroxyl group is a primary site for functionalization.

Oxidation: The alcohol can be oxidized to the corresponding ketone, 5,9-dimethyl-8-decen-3-one. Various reagents can accomplish this, with the choice often depending on the desired selectivity and reaction scale.

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) yields esters. This is a common derivatization for fragrance and flavor compounds.

Etherification: Conversion into ethers can be achieved, for example, via the Williamson ether synthesis, where the alcohol is first deprotonated to form an alkoxide and then reacted with an alkyl halide.

Conversion to Halides: The hydroxyl group can be replaced by a halogen using various reagents. As discussed previously, conversion to a tosylate followed by SN2 reaction with a halide ion is a stereospecific route. libretexts.org

The carbon-carbon double bond provides another handle for modification.

Hydrogenation: The double bond can be selectively reduced to an alkane, yielding 5,9-dimethyldecan-3-ol. Catalytic hydrogenation using catalysts like palladium on carbon is a standard method. Care must be taken to avoid over-reduction of other functional groups if present. google.com

Epoxidation: Reagents like meta-chloroperoxybenzoic acid (mCPBA) can convert the alkene into an epoxide.

Dihydroxylation: The alkene can be converted to a diol using reagents like osmium tetroxide or cold, alkaline potassium permanganate.

These interconversions allow for the synthesis of a diverse library of compounds starting from this compound. The choice of reaction pathway depends on the desired final product and the need to control stereochemistry.

Table 3: Potential Functional Group Interconversions for this compound

Reagent(s)Functional Group TransformedResulting Functional Group
1. TsCl, pyridine; 2. NaCNSecondary AlcoholNitrile
CrO₃, H₂SO₄ (Jones Reagent)Secondary AlcoholKetone
Acetic Anhydride (B1165640), pyridineSecondary AlcoholAcetate (B1210297) Ester
H₂, Pd/CAlkeneAlkane
mCPBAAlkeneEpoxide
OsO₄, NMOAlkeneDiol

Spectroscopic Characterization Methodologies for 5,9 Dimethyl 8 Decen 3 Ol

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Applications in Complex Mixture Analysis (e.g., GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and widely used analytical technique for the separation, identification, and quantification of individual chemical components within a complex mixture. In the context of 5,9-Dimethyl-8-decen-3-ol, GC-MS plays a crucial role in its detection and characterization, particularly in fields such as flavor and fragrance analysis, environmental monitoring, and the study of natural products. florajournal.comresearchgate.net

The process begins with the introduction of a sample into the gas chromatograph, where it is vaporized. An inert carrier gas then transports the vaporized sample through a long, thin capillary column. The separation of components is achieved based on their differential partitioning between the stationary phase coating the column and the mobile gas phase. The retention time, or the time it takes for a specific compound to travel through the column, is a characteristic property that aids in its preliminary identification.

Upon exiting the GC column, the separated components enter the mass spectrometer. Here, they are bombarded with a high-energy electron beam, causing them to ionize and fragment. The resulting charged fragments are then separated based on their mass-to-charge ratio (m/z). The pattern of these fragments, known as a mass spectrum, serves as a molecular fingerprint, allowing for definitive identification of the compound by comparing it to spectral libraries. nih.gov The NIST Mass Spectrometry Data Center provides reference spectra for this compound, facilitating its identification. nih.govnist.gov

Table 1: Key Mass Spectrometry Data for this compound

ParameterValueReference
Molecular FormulaC₁₂H₂₄O nih.govnist.gov
Molecular Weight184.32 g/mol nih.gov
NIST Number113690 nih.gov
Top Peak (m/z)41 nih.gov

This table is interactive and can be sorted by clicking on the column headers.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an analytical technique used to identify the functional groups present in a molecule. When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. By measuring the absorption of IR radiation at different frequencies, a spectrum is generated that reveals the types of chemical bonds and, consequently, the functional groups within the molecule. For this compound, IR spectroscopy is instrumental in confirming the presence of its characteristic hydroxyl (-OH) and alkene (C=C) groups. nist.gov

The IR spectrum of this compound will exhibit a prominent broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of an alcohol. The presence of a carbon-carbon double bond (C=C) from the decene structure will typically show a medium to weak absorption band around 1640-1680 cm⁻¹. Additionally, C-H stretching vibrations of the alkane parts of the molecule will be observed around 2850-3000 cm⁻¹. The NIST Chemistry WebBook includes IR spectral data for this compound. nist.gov

Table 2: Characteristic Infrared Absorption Bands for this compound

Functional GroupBondCharacteristic Absorption (cm⁻¹)
AlcoholO-H stretch3200-3600 (broad)
AlkeneC=C stretch1640-1680 (weak to medium)
AlkaneC-H stretch2850-3000 (strong)

This table is interactive and can be sorted by clicking on the column headers.

Chiral Chromatography for Enantiomeric Purity and Separation (Relevant for Stereoisomers)

The molecule this compound possesses chiral centers, which are carbon atoms bonded to four different groups. gcms.cz This structural feature means that the compound can exist as stereoisomers, specifically enantiomers, which are non-superimposable mirror images of each other. While enantiomers have identical physical properties such as boiling point and density, they often exhibit different biological activities. Therefore, the ability to separate and quantify these enantiomers is of significant importance.

Chiral chromatography is the primary method used for the separation of enantiomers. gcms.czmdpi.com This technique utilizes a chiral stationary phase (CSP) within the chromatography column. The CSP is a stationary phase that is itself chiral and can interact differently with each enantiomer of the analyte. This differential interaction leads to a difference in the retention times of the enantiomers, allowing for their separation and quantification.

Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be adapted for chiral separations by using columns with a chiral stationary phase. gcms.czmdpi.com For a volatile compound like this compound, chiral GC would be a suitable method. The determination of enantiomeric purity, often expressed as enantiomeric excess (ee), is crucial in applications where one enantiomer is desired over the other.

Table 3: Concepts in Chiral Chromatography of this compound

ConceptDescription
Chiral Center A carbon atom attached to four different types of atoms or groups of atoms.
Enantiomers Stereoisomers that are non-superimposable mirror images of each other.
Chiral Stationary Phase (CSP) A stationary phase in chromatography that is chiral and can differentiate between enantiomers.
Enantiomeric Purity A measure of the relative amounts of each enantiomer in a mixture, often expressed as enantiomeric excess (ee).

This table is interactive and can be sorted by clicking on the column headers.

Chemical Reactivity and Mechanistic Studies of 5,9 Dimethyl 8 Decen 3 Ol

Reactions Involving the Hydroxyl Functionality (e.g., Oxidation, Esterification, Etherification)

The hydroxyl group of 5,9-Dimethyl-8-decen-3-ol can undergo several characteristic reactions of alcohols, including oxidation, esterification, and etherification.

Oxidation: The secondary alcohol moiety can be oxidized to the corresponding ketone, 5,9-dimethyl-8-decen-3-one. A variety of oxidizing agents can accomplish this transformation. For instance, chromic acid-based reagents like Jones reagent (CrO₃ in aqueous acetone) are effective for oxidizing secondary alcohols. organic-chemistry.org However, milder and more selective methods are often preferred to avoid potential side reactions at the alkene. Reagents such as pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC) in dichloromethane (B109758) (CH₂Cl₂) are commonly employed for this purpose. Another notable method involves the use of manganese dioxide (MnO₂), which exhibits a particular chemoselectivity for the oxidation of allylic and benzylic alcohols. acs.org The reaction with MnO₂ is heterogeneous and typically requires stirring the alcohol with an excess of the reagent in a suitable organic solvent. A more contemporary and greener approach utilizes catalytic methods, such as the use of palladium acetate (B1210297) (Pd(OAc)₂) with a co-oxidant like oxygen or air. thieme-connect.com

Oxidizing Agent Product General Observations
Jones Reagent (CrO₃/H₂SO₄/acetone)5,9-Dimethyl-8-decen-3-oneStrong oxidant, may lead to side reactions.
Pyridinium Chlorochromate (PCC)5,9-Dimethyl-8-decen-3-oneMilder conditions, good yields.
Manganese Dioxide (MnO₂)5,9-Dimethyl-8-decen-3-oneChemoselective for allylic alcohols. acs.org
Pd(OAc)₂ / O₂5,9-Dimethyl-8-decen-3-oneCatalytic, environmentally friendly method. thieme-connect.com

Esterification: The hydroxyl group can be converted to an ester through reaction with a carboxylic acid or its derivative, such as an acyl chloride or acid anhydride (B1165640). The direct reaction with a carboxylic acid, known as Fischer esterification, is an equilibrium process catalyzed by a strong acid (e.g., sulfuric acid, H₂SO₄). To drive the equilibrium towards the product, water is typically removed as it is formed. A more efficient method involves the use of an acyl chloride or anhydride in the presence of a base like pyridine (B92270) or triethylamine. The base neutralizes the HCl or carboxylic acid byproduct, respectively, and drives the reaction to completion. For instance, reaction with acetyl chloride would yield 5,9-dimethyl-8-decen-3-yl acetate. The esterification of allylic alcohols can also be achieved under milder conditions using specific catalysts. nih.govnih.gov

Reagent Catalyst/Conditions Product Example
Acetic AcidH₂SO₄ (catalytic), heat5,9-Dimethyl-8-decen-3-yl acetate
Acetyl ChloridePyridine5,9-Dimethyl-8-decen-3-yl acetate
Acetic AnhydrideDMAP (catalytic)5,9-Dimethyl-8-decen-3-yl acetate

Etherification: The formation of an ether from this compound can be accomplished through various methods. The Williamson ether synthesis, a classic approach, involves the deprotonation of the alcohol with a strong base (e.g., sodium hydride, NaH) to form the corresponding alkoxide, followed by nucleophilic substitution with an alkyl halide. For example, reaction with methyl iodide after deprotonation would yield 3-methoxy-5,9-dimethyl-8-decene. Acid-catalyzed etherification between two alcohol molecules is also possible but can lead to a mixture of products and is generally less efficient for this type of substrate. More advanced catalytic methods, for instance, using gold(I) salts, have been developed for the etherification of unactivated alcohols under mild conditions. rsc.org

Reagents Conditions Product Example
1. NaH; 2. CH₃IAnhydrous THF3-Methoxy-5,9-dimethyl-8-decene
Allyl AlcoholTiO₂/MoO₃ catalyst3-(Allyloxy)-5,9-dimethyl-8-decene rsc.org
Benzyl BromideNaH3-(Benzyloxy)-5,9-dimethyl-8-decene

Reactions at the Alkene Moiety (e.g., Hydrogenation, Halogenation, Hydroboration-Oxidation)

The terminal double bond in this compound is susceptible to a range of addition reactions.

Hydrogenation: The carbon-carbon double bond can be reduced to a single bond by catalytic hydrogenation. This reaction is typically carried out using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. The reaction converts this compound to 5,9-dimethyl-decan-3-ol. It is important to note that under harsh conditions, the hydroxyl group could also be subject to hydrogenolysis, although this is less common. Selective hydrogenation of the C=C bond in the presence of a C=O group (if the alcohol were first oxidized) can be challenging, but specific catalysts can achieve this. mdpi.comacs.org

Catalyst Solvent Product
Pd/CEthanol5,9-Dimethyl-decan-3-ol
PtO₂ (Adam's catalyst)Acetic Acid5,9-Dimethyl-decan-3-ol
Raney NickelEthanol5,9-Dimethyl-decan-3-ol

Halogenation: The alkene can react with halogens such as bromine (Br₂) or chlorine (Cl₂) to form a dihaloalkane. The reaction proceeds via a cyclic halonium ion intermediate, followed by anti-addition of the halide ion. For example, the reaction with bromine in an inert solvent like dichloromethane would yield 8,9-dibromo-5,9-dimethyl-decan-3-ol. If the reaction is carried out in a nucleophilic solvent like water, a halohydrin is formed instead. In the case of this compound, reaction with Br₂ in water would lead to the formation of a bromohydrin, where a bromine atom adds to one carbon of the former double bond and a hydroxyl group from water adds to the other.

Reagent Solvent Product Example
Br₂CH₂Cl₂8,9-Dibromo-5,9-dimethyl-decan-3-ol
Cl₂CCl₄8,9-Dichloro-5,9-dimethyl-decan-3-ol
NBS, H₂ODMSO9-Bromo-5,9-dimethyl-decane-3,8-diol

Hydroboration-Oxidation: This two-step reaction sequence provides a method for the anti-Markovnikov hydration of the alkene. In the first step, borane (B79455) (BH₃), often in the form of a complex with tetrahydrofuran (B95107) (BH₃·THF), adds across the double bond. The boron atom adds to the less substituted carbon (C-9), and a hydrogen atom adds to the more substituted carbon (C-8). In the second step, the resulting organoborane is oxidized with hydrogen peroxide (H₂O₂) in the presence of a base (e.g., NaOH). This replaces the boron atom with a hydroxyl group, yielding 5,9-dimethyl-decane-3,9-diol. wikipedia.orglibretexts.org This reaction is stereospecific, with the hydrogen and hydroxyl group adding in a syn fashion to the double bond. wikipedia.org

Step 1 Reagent Step 2 Reagent Product
BH₃·THFH₂O₂, NaOH5,9-Dimethyl-decane-3,9-diol
9-BBNH₂O₂, NaOH5,9-Dimethyl-decane-3,9-diol

Mechanistic Pathways of Key Transformations

The reactions of this compound are governed by fundamental mechanistic principles of organic chemistry.

Reactions at the Hydroxyl Group:

Esterification with an acyl chloride proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the alcohol's oxygen atom attacks the electrophilic carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group. The final deprotonation of the oxonium ion by a base yields the ester.

Williamson Ether Synthesis follows an Sₙ2 mechanism. The alkoxide, a potent nucleophile, attacks the electrophilic carbon of the alkyl halide, displacing the halide ion in a single, concerted step.

Reactions at the Alkene Moiety:

Catalytic Hydrogenation occurs on the surface of the metal catalyst. Both hydrogen and the alkene are adsorbed onto the catalyst surface. The hydrogen atoms are then added sequentially to the same face of the double bond (syn-addition).

Halogenation proceeds through an electrophilic addition mechanism. The electron-rich double bond attacks a halogen molecule, forming a cyclic halonium ion intermediate and a halide ion. The halide ion then attacks one of the carbons of the cyclic intermediate from the opposite face (anti-addition), opening the ring to give the vicinal dihalide.

Hydroboration-Oxidation involves a concerted, four-membered transition state in the hydroboration step, leading to syn-addition of the H and B atoms. The subsequent oxidation step proceeds with retention of configuration at the carbon atom, meaning the hydroxyl group replaces the boron atom in the same stereochemical position. masterorganicchemistry.com

Advanced Computational and Theoretical Studies of 5,9 Dimethyl 8 Decen 3 Ol

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in understanding the electronic structure and energetics of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.

For 5,9-dimethyl-8-decen-3-ol, such calculations would reveal critical information about its stability, reactivity, and electronic properties. Key parameters derived from these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of a molecule's chemical reactivity and its resistance to electronic excitation. A smaller gap generally suggests higher reactivity.

Furthermore, these calculations can determine various energetic properties, such as the total energy, enthalpy of formation, and the distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps. These maps highlight regions of positive and negative charge, indicating likely sites for electrophilic and nucleophilic attack.

Table 1: Exemplary Electronic and Energetic Properties from Quantum Chemical Calculations (Note: The following data are representative examples of what quantum chemical calculations would produce and are not experimentally verified values for this compound.)

PropertyExemplary ValueSignificance
Total Energy-550.123 HartreesA measure of the molecule's overall stability at 0 Kelvin.
HOMO Energy-6.5 eVIndicates the energy of the outermost electrons; related to the ability to donate electrons.
LUMO Energy1.2 eVIndicates the energy of the lowest energy state for an accepted electron; related to electron-accepting ability.
HOMO-LUMO Gap7.7 eVCorrelates with chemical reactivity and electronic transition energies.
Dipole Moment1.8 DebyeQuantifies the overall polarity of the molecule, influencing intermolecular interactions.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a computational microscope to observe the motion and interactions of atoms and molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape of flexible molecules like this compound and characterize its interactions with other molecules.

Due to its rotatable bonds, this compound can adopt numerous conformations. MD simulations can identify the most stable, low-energy conformations and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its physical properties and biological activity.

Moreover, by simulating this compound in a solvent or with other molecules, MD can detail the nature and strength of intermolecular interactions, such as hydrogen bonds (involving the hydroxyl group) and van der Waals forces. These interactions govern properties like solubility, boiling point, and how the molecule might bind to a receptor.

Table 2: Representative Findings from Molecular Dynamics Simulations (Note: This table illustrates the type of data obtained from MD simulations and does not represent actual simulation results for this compound.)

ParameterIllustrative FindingImplication
Dominant ConformerA folded conformation where the alkenyl tail interacts with the hydroxyl group.The molecule may adopt specific shapes in solution that affect its properties.
Rotational Energy Barrier3-5 kcal/mol for the C-C bond adjacent to the hydroxyl group.Indicates the flexibility of the molecule and the ease of transitioning between different shapes.
Hydrogen Bond Lifetime2.5 picoseconds (with water)Characterizes the dynamics of interactions with polar solvents.
Radial Distribution Function g(r)Peak at 2.8 Å for the hydroxyl oxygen and water hydrogen.Defines the average distance and structuring of solvent molecules around the compound.

Prediction and Validation of Spectroscopic Properties

Computational chemistry is a powerful tool for predicting the spectroscopic signatures of molecules, which can be used to interpret experimental data or to identify unknown compounds. Techniques like DFT can be used to calculate nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) electronic transitions.

For this compound, calculating the ¹H and ¹³C NMR spectra would predict the chemical shifts for each unique nucleus in the molecule. These predicted spectra can be compared with experimental data to confirm the molecular structure. Similarly, the calculation of IR spectra can predict the frequencies and intensities of vibrational modes, such as the characteristic O-H stretch of the alcohol group and the C=C stretch of the alkene moiety.

The validation of these computational predictions against experimental spectra, where available, is a critical step. A strong correlation between the predicted and measured spectra provides confidence in both the structural assignment and the computational method used.

Table 3: Computationally Predicted vs. Experimental Spectroscopic Data (Illustrative) (Note: The data below are for illustrative purposes to show how computational and experimental values are compared. They are not actual data for this compound.)

Spectroscopic FeaturePredicted ValueExperimental Value
¹³C NMR Chemical Shift (C-OH)70.5 ppm69.8 ppm
¹H NMR Chemical Shift (CH-OH)3.6 ppm3.5 ppm
IR Frequency (O-H Stretch)3450 cm⁻¹3400 cm⁻¹
IR Frequency (C=C Stretch)1675 cm⁻¹1670 cm⁻¹
UV-Vis λmax195 nmNot typically observed above 200nm

Computational Elucidation of Reaction Mechanisms

Theoretical chemistry can be used to map out the entire energy landscape of a chemical reaction, providing a detailed understanding of the reaction mechanism. This involves identifying the structures and energies of reactants, products, intermediates, and, most importantly, the transition states that connect them.

For reactions involving this compound, such as its synthesis or subsequent transformations (e.g., oxidation or esterification), computational studies can elucidate the step-by-step pathway. By calculating the activation energies for different potential routes, chemists can predict which reaction pathway is most favorable.

These studies can also reveal the role of catalysts, the influence of solvent, and the stereochemical outcome of a reaction. For instance, a computational study could explain why a particular stereoisomer of this compound is formed preferentially in a synthesis.

Table 4: Example of a Computationally Studied Reaction Step (Note: The following table provides an example of data that would be generated in a computational study of a hypothetical reaction involving this compound.)

Reaction StepSpeciesCalculated Relative Energy (kcal/mol)Key Structural Feature
ReactantsThis compound + Acetic Anhydride (B1165640)0.0Isolated reactants
Transition StateEsterification Transition State+15.2Partially formed C-O bond (1.8 Å)
Products5,9-Dimethyl-8-decen-3-yl acetate (B1210297) + Acetic Acid-5.8Formed ester and byproduct

Role in Chemical Ecology and Biological Systems Research

Investigation as Components or Precursors in Insect Pheromones and Semiochemicals

While 5,9-Dimethyl-8-decen-3-ol itself is not extensively documented as a primary pheromone component, its structural characteristics are representative of a class of compounds vital to insect communication. The investigation into its analogs has provided valuable insights into the chemical language of insects.

Several structural analogs of this compound, specifically long-chain dimethylated alkanes, have been identified as key sex pheromones in various species of moths (Lepidoptera). These compounds are crucial for attracting mates and ensuring reproductive success.

For instance, 5,9-dimethylpentadecane (B1254883) and 5,9-dimethylhexadecane (B1234090) are recognized as the major and minor sex pheromone components, respectively, of the coffee leaf miner, Perileucoptera coffeella. tandfonline.comnih.gov Similarly, 5,9-dimethylheptadecane (B1145886) serves as the major sex pheromone component for the apple leaf miner, Leucoptera malifoliella (also known as Leucoptera scitella). tandfonline.comnih.govresearchgate.net The synthesis of these compounds, often starting from precursors like beta-citronellol, has been a focus of chemical research to enable their use in pest management strategies. tandfonline.comnih.gov

The biological activity of these pheromones can be highly specific to their stereochemistry. For example, studies on Leucoptera scitella have shown that different stereoisomers of 5,9-dimethylheptadecane can elicit varying behavioral responses in males. tandfonline.com

Table 1: Examples of 5,9-Dimethylated Alkane Sex Pheromones in Lepidoptera

CompoundInsect SpeciesPheromone Function
5,9-DimethylpentadecanePerileucoptera coffeellaMajor sex pheromone component tandfonline.comnih.gov
5,9-DimethylhexadecanePerileucoptera coffeellaMinor sex pheromone component tandfonline.comnih.gov
5,9-DimethylheptadecaneLeucoptera malifoliellaMajor sex pheromone component tandfonline.comnih.govresearchgate.net

The biosynthesis of methyl-branched hydrocarbons and alcohols in insects is a complex process that often involves the modification of common metabolic precursors. While the specific pathway for this compound is not detailed, general pathways for similar structures provide a framework for understanding their formation.

In many insects, the biosynthesis of branched-chain hydrocarbons, which can be precursors to alcohols, starts with fatty acid metabolism. The process can involve the incorporation of methylmalonyl-CoA or succinyl-CoA units to create the methyl branches. The resulting branched-chain fatty acids can then be reductively decarbonylated to form hydrocarbons or reduced to alcohols.

Another significant route is through the modification of amino acid metabolism. nih.gov For instance, the Ehrlich pathway can convert branched-chain amino acids into their corresponding alcohols, although this typically produces shorter-chain alcohols. pnas.org The production of longer-chain, dimethylated compounds likely involves specialized enzymatic systems capable of chain elongation and specific methylation steps.

These compounds are often part of a complex blend of cuticular hydrocarbons (CHCs) that serve multiple functions, including preventing desiccation and acting as contact pheromones. nih.gov The addition of methyl branches and double bonds increases the structural complexity of these molecules, allowing for a greater diversity of signals compared to simple straight-chain alkanes. nih.gov This complexity is vital for avoiding cross-attraction between different species and ensuring that mating signals reach the correct recipient. rsc.org The precise ratio of different components in a pheromone blend can also be critical for eliciting the appropriate behavioral response. nih.gov

Contribution to Plant Metabolomes and Phytochemical Defense Mechanisms

While the direct presence of this compound in plant metabolomes is not widely reported, plants produce a vast array of structurally related terpenoid compounds that serve as key components of their defense systems. mdpi.comnih.gov Terpenoids, including various alcohols and alkenes, are part of the volatile organic compounds (VOCs) that plants release in response to herbivore attacks or pathogen infections. mdpi.commdpi.com

These compounds can act as direct defenses by being toxic or repellent to herbivores. mdpi.com They can also function as indirect defenses by attracting the natural enemies of the herbivores, such as parasitoids or predators. mdpi.com For example, the emission of certain terpenes can signal to beneficial insects that a plant is under attack, leading to the recruitment of these insects to prey on the herbivores. mdpi.com The structural diversity of plant terpenoids, which arises from different biosynthetic pathways like the mevalonate (B85504) and methylerythritol phosphate (B84403) pathways, allows for a wide range of ecological interactions. nih.gov

Enzymatic Transformations and Metabolic Pathways in Organisms

The metabolism of alcohols, including branched-chain structures like this compound, in various organisms involves a series of enzymatic transformations. In general, alcohol dehydrogenases (ADHs) and aldehyde dehydrogenases (ALDHs) are key enzymes in the oxidation of alcohols to aldehydes and then to carboxylic acids. wikipedia.org

In microorganisms, metabolic engineering has been used to produce various branched-chain alcohols by modifying amino acid biosynthetic pathways. nih.govpnas.orgnih.gov For example, pathways can be engineered to extend the chain length of keto acids, which are then converted to alcohols. pnas.org This demonstrates the enzymatic capability of organisms to handle and transform such branched structures.

Within organisms, these metabolic pathways are often compartmentalized. For instance, in yeast, targeting the synthesis of branched-chain alcohols to the mitochondria has been shown to increase production efficiency. nih.gov The central metabolite in many of these pathways is acetyl-CoA, which links the metabolism of carbohydrates, fats, proteins, and alcohols. libretexts.org Fatty acids can be synthesized from acetyl-CoA and then undergo a series of reactions, including reduction, to form alcohols. wikipedia.org

Analytical Methodologies for Detection and Quantification of 5,9 Dimethyl 8 Decen 3 Ol

Gas Chromatography (GC) Method Development and Optimization

Gas chromatography (GC) is a cornerstone technique for the analysis of volatile compounds like 5,9-Dimethyl-8-decen-3-ol due to its high resolution, sensitivity, and speed. Method development and optimization are critical to achieving accurate and reliable results.

Development of a robust GC method involves the careful selection of a capillary column. For terpene analysis, columns with a stationary phase of 5% phenyl-95% methylpolysiloxane are commonly used due to their ability to separate a wide range of volatile and semi-volatile compounds. The optimization of the oven temperature program is another crucial step. A typical program starts at a lower temperature, which is then gradually increased to a higher temperature to ensure the separation of compounds with different boiling points. For instance, a starting temperature of around 50-70°C, held for a few minutes, followed by a ramp of 3-10°C per minute up to 250-280°C, is often effective for separating terpenes. libretexts.org

The choice of injector type and settings also plays a significant role. Splitless injection is preferred for trace analysis, while split injection is suitable for more concentrated samples to prevent column overload. libretexts.org The carrier gas, typically helium or hydrogen, and its flow rate must be optimized to ensure efficient separation and peak resolution.

While this compound can be analyzed directly by GC, derivatization can sometimes improve peak shape and reduce tailing, especially when dealing with active sites in the GC system. researchgate.net However, for many applications, direct analysis on a well-maintained system with a suitable polar or mid-polar column is sufficient. researchgate.net

A summary of typical GC parameters for the analysis of terpenes, which would be applicable to this compound, is presented in Table 1.

ParameterTypical Value/Condition
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS, DB-5)
Carrier Gas Helium at a constant flow rate of 1.0-1.5 mL/min
Oven Program Initial temp: 50-70°C (hold 2-5 min), Ramp: 3-10°C/min to 250-280°C (hold 5-10 min)
Injector Temp 250-280°C
Injection Mode Split (e.g., 1:50) or Splitless
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temp 280-300°C

Table 1: Typical Gas Chromatography (GC) Parameters for Terpene Analysis

Hyphenated Techniques in Analytical Chemistry

Hyphenated techniques, which combine a separation technique with a detection technique, are powerful tools for the analysis of complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the identification and quantification of volatile compounds like this compound. rsc.org The gas chromatograph separates the components of a mixture, and the mass spectrometer provides information about the mass-to-charge ratio of the ions produced from each component, allowing for their identification.

In GC-MS analysis, the separated compounds are ionized, typically by electron ionization (EI), which results in a characteristic fragmentation pattern. This fragmentation pattern, or mass spectrum, serves as a "fingerprint" for a particular compound and can be compared to spectral libraries, such as the NIST library, for identification. rsc.org The retention time of the compound on the GC column provides an additional layer of confirmation.

For quantitative analysis, specific ions from the mass spectrum of this compound can be monitored using selected ion monitoring (SIM) mode. This approach increases the sensitivity and selectivity of the analysis by reducing the interference from co-eluting compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a valuable technique for the analysis of non-volatile or thermally labile compounds. While this compound itself is volatile, its non-volatile derivatives can be analyzed by LC-MS. This technique is particularly useful when analyzing complex matrices where extensive sample cleanup for GC-MS might be challenging.

In LC-MS, the eluent from the HPLC column is introduced into the mass spectrometer. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization techniques used in LC-MS. These "soft" ionization techniques typically produce a protonated or deprotonated molecular ion with minimal fragmentation, providing molecular weight information. Tandem mass spectrometry (MS/MS) can be used to induce fragmentation and obtain structural information, which aids in the confirmation of the compound's identity.

Advanced Sample Preparation and Derivatization Techniques for Enhanced Detection

The choice of sample preparation technique is critical for the accurate analysis of this compound and depends on the sample matrix and the concentration of the analyte.

For liquid samples, direct injection may be possible if the concentration is high enough and the matrix is relatively clean. However, for more complex matrices or lower concentrations, extraction techniques are necessary. Liquid-liquid extraction (LLE) using a non-polar solvent like hexane (B92381) or dichloromethane (B109758) is a common method to isolate terpenes from aqueous matrices. phytochemia.com

Solid-phase extraction (SPE) offers a more selective and efficient way to clean up and concentrate the analyte. For volatile compounds in solid or liquid matrices, headspace analysis is a powerful technique. Headspace sampling involves analyzing the vapor phase above the sample, which contains the volatile compounds. Headspace-solid phase microextraction (HS-SPME) is a solvent-free technique where a fused-silica fiber coated with a stationary phase is exposed to the headspace of the sample to adsorb the volatile analytes, which are then thermally desorbed into the GC inlet. restek.com

Derivatization is a chemical modification of the analyte to improve its analytical properties. libretexts.org For GC analysis, silylation is a common derivatization technique for alcohols. libretexts.org Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with the hydroxyl group of this compound to form a more volatile and thermally stable trimethylsilyl (B98337) (TMS) ether. researchgate.net This can lead to improved peak shape and increased sensitivity. researchgate.net

For HPLC analysis, derivatization is often employed to introduce a chromophore or fluorophore into the molecule to enhance UV-Vis or fluorescence detection. nih.govresearchgate.netnih.gov Reagents that react with the hydroxyl group to form a derivative with strong UV absorbance can significantly improve the limit of detection. nih.govresearchgate.netnih.gov

A summary of common derivatization reagents for alcohols is provided in Table 3.

Analytical TechniqueDerivatization ReagentDerivative FormedPurpose
GC N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)Trimethylsilyl (TMS) etherIncrease volatility, improve peak shape researchgate.net
HPLC 3,5-Dinitrobenzoyl chloride3,5-Dinitrobenzoate esterAdd a strong UV chromophore
HPLC 1-Naphthoyl chlorideNaphthoate esterAdd a fluorescent tag

Table 3: Common Derivatization Reagents for Alcohols

Environmental Distribution and Transformation Research of 5,9 Dimethyl 8 Decen 3 Ol

Environmental Fate and Degradation Pathways of Branched-Chain Alkenols

The environmental fate of a chemical compound is dictated by its susceptibility to various degradation processes. For branched-chain alkenols like 5,9-Dimethyl-8-decen-3-ol, these processes are influenced by the compound's structure, which includes a hydroxyl group and a double bond. These features can serve as sites for oxidative and microbial degradation.

The degradation of similar branched-chain alcohols and alkenes often commences with the oxidation of the alcohol group or the saturation of the carbon-carbon double bond. These initial steps can lead to the formation of a variety of intermediate products, which are then further broken down. The branching in the carbon chain can influence the rate and pathway of degradation, sometimes leading to more persistent intermediates compared to their straight-chain counterparts.

Key degradation pathways for related compounds often involve:

Hydroxylation: The introduction of additional hydroxyl groups.

Oxidation: The conversion of the alcohol group to a ketone or carboxylic acid.

Epoxidation: The formation of an epoxide at the double bond, which can then be hydrolyzed to a diol.

Cyclization: The intramolecular reaction to form cyclic ethers, such as rose oxide from citronellol. nih.govaidic.it

These pathways suggest that this compound is likely to undergo a series of transformations in the environment, leading to a range of more polar and potentially more biodegradable compounds.

Biotransformation by Microbial Communities and Biogeochemical Cycling

Microbial communities play a pivotal role in the breakdown of organic compounds in the environment. The biotransformation of terpenoids and related alcohols by various microorganisms, including fungi and bacteria, has been a subject of significant research. These studies provide a model for understanding the potential biotransformation of this compound.

Fungi such as Aspergillus, Penicillium, and Rhizopus, along with bacteria like Pseudomonas, are known to metabolize citronellol, a structurally analogous compound. nih.govaidic.itlongdom.org The transformation products from these microbial interactions offer insights into the likely metabolites of this compound.

Table 1: Microbial Biotransformation of Citronellol and its Derivatives

Microorganism Substrate Major Biotransformation Products Reference
Aspergillus niger (R)-(+)- & (S)-(-)-Citronellol cis- and trans-Rose oxide, Nerol oxide nih.gov
Penicillium roqueforti (R)-(+)- & (S)-(-)-Citronellol cis- and trans-Rose oxide, Nerol oxide nih.gov
Pseudomonas spp. Citronellol cis- and trans-Rose oxides aidic.it
Rhizopus oryzae (3S)-Citronellol 7-hydroxy citronellol, Rose oxide, Rose glycol, Isopulegol longdom.org

The biotransformation of this compound would contribute to the biogeochemical cycling of carbon. As microorganisms break down the compound, the carbon is assimilated into microbial biomass or respired as carbon dioxide. This process integrates the compound into the natural carbon cycle, preventing long-term accumulation of the original substance.

Regulatory and Notification Context for Novel Substances in the Environment

The introduction of new chemical substances into commerce and the environment is governed by a framework of national and international regulations. These regulations are designed to assess the potential risks to human health and the environment before a substance is widely used. For a compound like this compound, with the CAS number 19550-54-0, its regulatory status is tracked across various chemical inventories. nih.govchem960.comnist.gov

Globally, regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the European Chemicals Agency (ECHA) require manufacturers and importers to submit data on the properties and potential hazards of new chemicals. nih.goveuropa.eu This information is used to conduct risk assessments and determine if any restrictions on use are necessary.

Table 2: Regulatory Information for this compound (CAS 19550-54-0)

Jurisdiction/Inventory Status/Identifier Reference
Australian Inventory of Industrial Chemicals (AICIS) Listed nih.gov
European Community (EC) Number 243-155-1 nih.gov
EPA Chemicals under the TSCA Listed nih.gov

The process of regulatory notification for new substances often involves the submission of a dossier of information, including physical-chemical properties, toxicological data, and environmental fate and ecotoxicity data. For compounds with limited specific data, regulatory decisions may be based on information from structurally similar chemicals, a process known as read-across. The re-evaluation of existing pesticides and chemicals, as seen in programs by Canada's Pest Management Regulatory Agency, considers transformation products and potential environmental risks. canada.ca

Future Research Directions and Emerging Academic Applications

Development of More Efficient and Sustainable Synthetic Routes

The creation of 5,9-Dimethyl-8-decen-3-ol in the lab, while achievable, presents ongoing opportunities for improvement, particularly in efficiency and environmental sustainability. Current synthetic strategies often rely on classical organic reactions which may involve harsh reagents or produce significant waste. Future research is geared towards developing "green" synthetic pathways. rsc.org This involves exploring novel catalytic systems that can facilitate the synthesis with higher atom economy, reducing the amount of starting material that is lost in the process. Additionally, the use of renewable feedstocks and environmentally benign solvents is a key focus. The goal is to design synthetic routes that are not only efficient in their yield but also minimize their environmental impact, a core principle of green chemistry. rsc.org

A comparison of traditional versus potential green synthetic approaches highlights the desired evolution in chemical manufacturing:

FeatureTraditional SynthesisFuture Sustainable Synthesis
Reagents Often stoichiometric, potentially hazardous reagents.Catalytic amounts of reusable, non-toxic catalysts.
Solvents Volatile organic compounds (VOCs).Water, supercritical fluids, or biodegradable solvents.
Energy Input High temperatures and pressures may be required.Milder reaction conditions, reducing energy consumption.
Waste Higher levels of byproducts and chemical waste.Minimal waste generation, with easier separation.

Exploration of Novel Biocatalytic Systems for Stereoselective Synthesis

The molecular structure of this compound contains chiral centers, meaning it can exist in different spatial arrangements known as stereoisomers. These isomers can have distinct biological activities. Therefore, the ability to synthesize a specific stereoisomer is of paramount importance. Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers a powerful tool for achieving this. magtech.com.cnnih.gov

Future research will focus on discovering and engineering enzymes, such as ketoreductases, that can produce this compound with high stereoselectivity. tandfonline.com This involves screening diverse microbial sources for novel enzymes and using protein engineering techniques to enhance their activity and stability. tandfonline.com The advantages of biocatalysis are numerous, including high selectivity, mild reaction conditions, and a reduced environmental footprint compared to traditional chemical methods. nih.gov The development of robust biocatalytic systems will be crucial for the cost-effective production of enantiomerically pure this compound for various applications. researchgate.net

Enhanced Spectroscopic and Chromatographic Techniques for Trace Analysis and Isomer Differentiation

Given that some terpenes and their derivatives act as semiochemicals (chemicals used for communication between organisms), often at very low concentrations, the ability to detect and quantify them is essential. pherobase.comwikipedia.org Future research in analytical chemistry will focus on developing more sensitive and selective methods for the trace analysis of this compound. Techniques like gas chromatography-mass spectrometry (GC-MS) are standard, but advancements are needed to push the limits of detection. acs.org

A significant challenge lies in the separation and differentiation of its various isomers. High-resolution chromatographic techniques, potentially including multidimensional gas chromatography, will be instrumental. Furthermore, advanced spectroscopic methods, such as nuclear magnetic resonance (NMR) spectroscopy, will be crucial for the unambiguous structural elucidation of each isomer. mdpi.com These analytical advancements are vital for understanding the specific biological roles of each stereoisomer.

Analytical TechniqueApplication in this compound ResearchFuture Development Focus
Gas Chromatography (GC) Separation of volatile compounds from a mixture.Higher resolution columns for better isomer separation.
Mass Spectrometry (MS) Identification and quantification based on mass-to-charge ratio.Increased sensitivity for trace-level detection.
NMR Spectroscopy Detailed structural elucidation of molecules.Advanced techniques for distinguishing between similar isomers.

Interdisciplinary Research at the Interface of Organic Chemistry, Chemical Ecology, and Analytical Sciences

The full potential of this compound will be realized through collaborative, interdisciplinary research. pressbooks.pubnih.gov Organic chemists will continue to refine synthetic methods, rice.edu while analytical scientists develop the tools to detect and characterize the compound and its isomers. researchgate.net Chemical ecologists will then be able to use these pure, well-characterized compounds to study their roles in nature, for instance, as insect pheromones or in other forms of chemical communication.

This synergistic approach will create a feedback loop: discoveries in chemical ecology about the biological activity of a specific isomer will drive organic chemists to develop targeted syntheses. In turn, the availability of these pure compounds will enable more precise biological and analytical studies. This interdisciplinary convergence is essential for translating fundamental chemical knowledge into practical applications, for example, in agriculture for pest management or in understanding complex ecological interactions. The ongoing digital transformation of organic chemistry, incorporating automation and artificial intelligence, is expected to accelerate these research cycles. nso-journal.org

Q & A

Basic Research Questions

Q. What are the primary challenges in accurately identifying 5,9-dimethyl-8-decen-3-ol, and how can researchers resolve discrepancies in CAS registry numbers?

  • Methodological Answer : Conflicting CAS numbers (e.g., 6421-84-7 , 19819-98-8 , and 19550-54-0 ) may arise from isomerism, registration errors, or variations in nomenclature. Researchers should cross-verify using authoritative databases like the European Chemicals Agency (ECHA) or the U.S. National Library of Medicine’s PubChem. Analytical techniques such as nuclear magnetic resonance (NMR) and gas chromatography-mass spectrometry (GC-MS) can confirm structural identity. For reproducibility, document the source and purity of the compound.

Q. What synthetic methodologies are commonly employed for the preparation of this compound?

  • Methodological Answer : While direct synthesis protocols are not detailed in the evidence, analogous alcohols are typically synthesized via Grignard reactions (alkylation of ketones) or hydrogenation of α,β-unsaturated carbonyl intermediates. Post-synthesis, purity is validated using thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and infrared spectroscopy (IR) to confirm hydroxyl and alkene functional groups .

Q. How should researchers handle this compound safely in laboratory settings?

  • Methodological Answer : Although safety data specific to this compound is limited, general protocols for handling alcohols and unsaturated hydrocarbons apply. Use PPE (gloves, goggles), work in a fume hood to avoid inhalation, and store in inert atmospheres to prevent oxidation. Refer to safety guidelines for structurally similar compounds, such as 3,7-dimethyl-2,6-octadien-1-ol, which recommend avoiding skin/eye contact and proper waste disposal .

Advanced Research Questions

Q. What experimental strategies are recommended for investigating the metabolic activation pathways of this compound in biological systems?

  • Methodological Answer : Use radiolabeled isotopes (e.g., tritium) to track metabolic intermediates in vitro and in vivo. Combine hepatic microsomal assays with cytosolic protein-binding studies (e.g., Sephadex G100 fractionation) to identify metabolic byproducts and covalent/noncovalent interactions with enzymes like glutathione-S-transferase (GST) . Validate findings using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Q. How can researchers address conflicting data regarding the protein-binding behavior of this compound in hepatic studies?

  • Methodological Answer : Discrepancies may arise from differences in metabolic activation conditions (e.g., presence/absence of microsomes). Replicate experiments under standardized conditions, including pH, temperature, and enzyme concentrations. Use competitive binding assays with known GST inhibitors to isolate specific interactions. Statistical tools like ANOVA can assess variability across trials .

Q. What advanced chromatographic techniques are suitable for separating stereoisomers of this compound, and how do they impact bioactivity assessments?

  • Methodological Answer : Chiral HPLC or supercritical fluid chromatography (SFC) with polysaccharide-based columns (e.g., Chiralpak AD-H) can resolve enantiomers. Compare bioactivity using cell-based assays (e.g., cytotoxicity in hepatocytes) for each isomer. Stereochemical purity must exceed 98% (validated via polarimetry) to avoid confounding results .

Data Contradiction Analysis

  • CAS Number Conflicts : Discrepancies in CAS numbers (e.g., 6421-84-7 vs. 19819-98-8) highlight the need for rigorous supplier verification and structural validation. Misidentification can lead to irreproducible results in metabolic or toxicological studies .
  • Safety vs. Reactivity : While limited toxicity data exist, structural analogs suggest moderate irritancy. Prioritize in silico toxicity prediction tools (e.g., ProTox-II) and in vitro assays (e.g., Ames test) before in vivo experimentation .

Key Research Considerations

  • Regulatory Compliance : Ensure compliance with chemical safety regulations (e.g., ECHA guidelines) when sourcing or exporting the compound .
  • Interdisciplinary Collaboration : Partner with analytical chemists for structural elucidation and biologists for mechanistic studies to bridge gaps in literature .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.